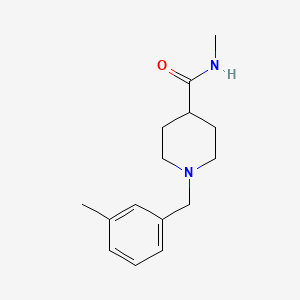![molecular formula C19H22ClNO6 B6127401 4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate](/img/structure/B6127401.png)
4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate, also known as CNQX, is a chemical compound that is widely used in scientific research. It is a potent and selective antagonist of the ionotropic glutamate receptors, which are involved in a variety of physiological processes, including learning and memory, synaptic plasticity, and neuronal development. CNQX has been extensively studied in vitro and in vivo, and its mechanism of action and biochemical and physiological effects have been well characterized.
Mechanism of Action
4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate is a competitive antagonist of the ionotropic glutamate receptors, which are ion channels that are activated by the neurotransmitter glutamate. By binding to the receptor and blocking its activation by glutamate, 4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate prevents the influx of calcium ions into the cell, which is required for the initiation and propagation of synaptic transmission. This leads to a decrease in synaptic transmission and neuronal excitability, which can have various effects depending on the location and function of the affected synapses.
Biochemical and Physiological Effects:
4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate has been shown to have a variety of biochemical and physiological effects, depending on the location and function of the affected synapses. It has been shown to block both AMPA and kainate receptors, which are two subtypes of ionotropic glutamate receptors that have different functions and distributions in the brain. 4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate has been shown to decrease the amplitude and frequency of excitatory postsynaptic currents (EPSCs) in various brain regions, including the hippocampus, cortex, and cerebellum. It has also been shown to decrease the induction and maintenance of long-term potentiation (LTP), which is a form of synaptic plasticity that is thought to underlie learning and memory.
Advantages and Limitations for Lab Experiments
4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate has several advantages for lab experiments, including its high potency and selectivity for ionotropic glutamate receptors, its well-characterized mechanism of action and biochemical and physiological effects, and its availability in high purity and yield. However, it also has some limitations, including its potential off-target effects on other receptors and ion channels, its potential toxicity and side effects at high concentrations, and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on 4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate and its role in physiological and pathological processes. One direction is to investigate the effects of 4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate on different subtypes of ionotropic glutamate receptors and their distribution in the brain. Another direction is to study the effects of 4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate on different types of synapses and their functions in different brain regions. A third direction is to develop new drugs that target ionotropic glutamate receptors and have improved pharmacological properties and therapeutic potential for neurological disorders.
Synthesis Methods
4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate can be synthesized by several methods, including the reaction of 4-chloro-1-naphthol with 3-bromopropylamine, followed by the reaction of the resulting intermediate with morpholine and oxalic acid. Another method involves the reaction of 4-chloro-1-naphthol with 3-chloropropylamine, followed by the reaction of the resulting intermediate with morpholine and oxalic acid. Both methods yield 4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate in high purity and yield.
Scientific Research Applications
4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate is widely used in scientific research to study the role of ionotropic glutamate receptors in various physiological and pathological processes. It has been used to investigate the mechanisms of synaptic plasticity, learning and memory, and neuronal development, as well as the pathogenesis of neurological disorders such as epilepsy, stroke, and Alzheimer's disease. 4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate has also been used to study the pharmacology of glutamate receptors and to develop new drugs that target these receptors.
properties
IUPAC Name |
4-[3-(4-chloronaphthalen-1-yl)oxypropyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2.C2H2O4/c18-16-6-7-17(15-5-2-1-4-14(15)16)21-11-3-8-19-9-12-20-13-10-19;3-1(4)2(5)6/h1-2,4-7H,3,8-13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLSAGCPDGCTBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=C(C3=CC=CC=C32)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(3-methyl-1H-pyrazol-5-yl)methyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6127329.png)
![N-[2-(dimethylamino)ethyl]-3,4-difluoro-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6127330.png)
![1-(2,3-dimethoxyphenyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6127336.png)
![4-(3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6127362.png)

![1-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B6127365.png)
![2-{[4-isopropyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B6127374.png)
![4-amino-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B6127377.png)
![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-(1-benzyl-3-pyrrolidinyl)propanamide](/img/structure/B6127382.png)
![N-(5-{[(4-chlorophenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(3-methoxyphenyl)urea](/img/structure/B6127388.png)

![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B6127395.png)
![ethyl (4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-morpholinyl)acetate](/img/structure/B6127409.png)